Quinic acid-13C3 fundamental properties
Quinic acid-13C3 fundamental properties
An In-Depth Technical Guide to Quinic acid-13C3
For Researchers, Scientists, and Drug Development Professionals
Quinic acid-13C3 is a stable isotope-labeled form of quinic acid, a naturally occurring cyclitol (a cyclic polyol) found in a variety of plants, including coffee beans and cinchona bark.[1] As a labeled compound, Quinic acid-13C3 serves as an invaluable tool in metabolic research, particularly in the fields of metabolomics and pharmacokinetic studies. Its use as an internal standard and tracer allows for precise quantification and elucidation of metabolic pathways. This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key metabolic pathways associated with Quinic acid-13C3.
Core Properties of Quinic acid-13C3
The properties of Quinic acid-13C3 are primarily derived from its unlabeled counterpart, D-(-)-Quinic acid. The introduction of three carbon-13 isotopes results in a precise mass shift, which is the basis for its utility in mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties of Quinic acid-13C3
| Property | Value | Source/Method |
| Chemical Formula | C₄¹³C₃H₁₂O₆ | Deduced from SMILES |
| SMILES | O[C@H]1--INVALID-LINK--C--INVALID-LINK--(--INVALID-LINK--=O)[13CH2][C@H]1O | MedchemExpress |
| Molecular Weight | 195.17 g/mol | Calculation¹ |
| Unlabeled CAS Number | 77-95-2 | MedchemExpress |
| Labeled CAS Number | Not available | - |
| Appearance | White solid (expected) | Based on unlabeled quinic acid |
| Melting Point | ~168 °C (expected) | Based on unlabeled quinic acid[1] |
| Solubility | Soluble in water (expected) | Based on unlabeled quinic acid |
| Storage | Room temperature, away from light and moisture | Cambridge Isotope Laboratories |
¹Calculation based on atomic masses: (4 x 12.0107) + (3 x 13.00335) + (12 x 1.008) + (6 x 15.999) g/mol .
Experimental Protocols
Quantification of Quinic Acid in Biological Samples using Quinic acid-13C3 as an Internal Standard by LC-MS/MS
This protocol describes a general procedure for the quantification of quinic acid in a biological matrix (e.g., plasma, urine, or cell culture media) using Quinic acid-13C3 as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
a. Sample Preparation
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Thaw biological samples on ice.
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To 100 µL of the sample, add 10 µL of a known concentration of Quinic acid-13C3 solution (e.g., 1 µg/mL in methanol) as the internal standard.
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Vortex the sample for 30 seconds.
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Precipitate proteins by adding 400 µL of cold acetonitrile.
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Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of quinic acid from other matrix components.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.
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Multiple Reaction Monitoring (MRM): Monitor the following transitions:
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Quinic Acid (unlabeled): Precursor ion (m/z) 191.1 -> Product ion (m/z) 127.1 (This corresponds to the loss of the carboxyl group and water).
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Quinic acid-13C3 (labeled): Precursor ion (m/z) 194.1 -> Product ion (m/z) 130.1.
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Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
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c. Data Analysis
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Integrate the peak areas for both the unlabeled quinic acid and the Quinic acid-13C3 internal standard.
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
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Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.
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Determine the concentration of quinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Gut Microbiota Metabolism of Quinic Acid
This protocol is adapted from studies investigating the metabolism of quinic acid by human gut microbiota. It utilizes an in vitro fermentation model to identify metabolites produced from Quinic acid-13C3.
a. Fecal Slurry Preparation
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Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
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Immediately place the samples in an anaerobic chamber.
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Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in a pre-reduced phosphate-buffered saline (PBS) solution under anaerobic conditions.
b. In Vitro Fermentation
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In an anaerobic chamber, prepare fermentation tubes containing a basal nutrient medium.
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Add a known concentration of Quinic acid-13C3 to the fermentation tubes.
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Inoculate the tubes with the fecal slurry.
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Incubate the tubes at 37°C under anaerobic conditions for a defined period (e.g., 24 or 48 hours).
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At various time points, collect aliquots from the fermentation cultures.
c. Metabolite Extraction and Analysis
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Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris.
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Filter-sterilize the supernatant.
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Extract the metabolites from the supernatant using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
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Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the 13C-labeled metabolites derived from Quinic acid-13C3. The mass shift of +3 Da will confirm the origin of the metabolites from the labeled precursor.
Signaling and Metabolic Pathways
Biosynthesis of Quinic Acid via the Shikimate Pathway
Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1]
Caption: Biosynthesis of Quinic Acid via the Shikimate Pathway.
Gut Microbial Metabolism of Quinic Acid
Upon ingestion, quinic acid that reaches the colon is metabolized by the gut microbiota into various smaller compounds. Studies using 13C-labeled quinic acid have helped to elucidate these metabolic pathways.
Caption: Gut Microbial Metabolism of Quinic Acid.
Quinic Acid and Plant Signaling Pathways
Recent research has indicated that quinic acid may play a role in plant signaling, particularly in pathways related to flowering. It has been shown to influence the gibberellin (GA) and jasmonic acid (JA) pathways.
Caption: Influence of Quinic Acid on Plant Signaling Pathways.
Conclusion
Quinic acid-13C3 is a powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its utility as a tracer and internal standard, make it indispensable for accurate quantification of metabolic processes and the elucidation of complex biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of Quinic acid-13C3 in metabolomics, drug development, and plant science research.
